

A Comprehensive Technical Guide on the Spectroscopic Data of 4-Octyl-3-Thiosemicarbazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Octyl-3-thiosemicarbazide**

Cat. No.: **B1302265**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-octyl-3-thiosemicarbazide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and a standard experimental protocol for its synthesis and characterization. The information herein is extrapolated from data on analogous thiosemicarbazide derivatives and serves as a robust reference for researchers working with this class of compounds.

Chemical Structure

IUPAC Name: N-octylhydrazine-1-carbothioamide Molecular Formula: C₉H₂₁N₃S Molecular Weight: 203.35 g/mol

The image you are requesting does not exist or is no longer available.

imgur.com

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-octyl-3-thiosemicarbazide**. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ^1H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.20	br s	1H	NH
~7.80	t	1H	NH-CH ₂
~4.50	br s	2H	NH ₂
~3.40	q	2H	NH-CH ₂ -(CH ₂) ₆ -CH ₃
~1.45	quint	2H	NH-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~1.25	m	10H	NH-(CH ₂) ₂ -(CH ₂) ₅ -CH ₃
~0.85	t	3H	NH-(CH ₂) ₇ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~182.0	C=S
~45.0	NH-CH ₂ -(CH ₂) ₆ -CH ₃
~31.2	NH-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~29.0	-(CH ₂) ₅ -
~28.8	-(CH ₂) ₅ -
~26.3	-(CH ₂) ₅ -
~22.1	-(CH ₂) ₅ -CH ₂ -CH ₃
~13.9	-CH ₃

Table 3: Predicted IR Spectroscopic Data (KBr, cm^{-1})

Wavenumber (cm^{-1})	Intensity	Assignment
3350 - 3150	Strong, Broad	N-H stretching (NH and NH ₂)
2955, 2920, 2850	Strong	C-H stretching (aliphatic)
~1620	Medium	N-H bending
~1540	Strong	C-N stretching, N-H bending
~1280	Medium	C=S stretching
~840	Medium	C=S stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
203	[M] ⁺
204	[M+H] ⁺
226	[M+Na] ⁺

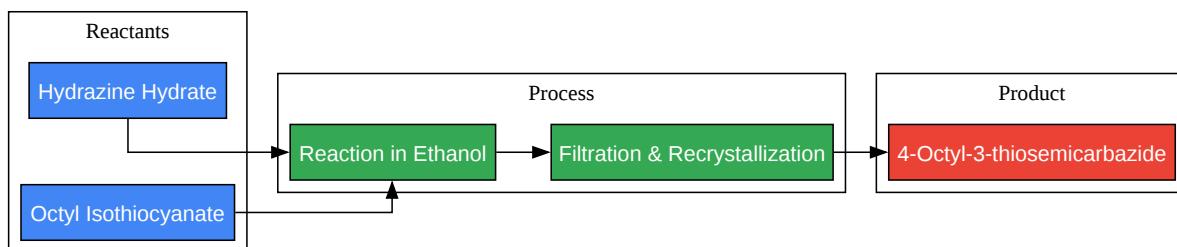
Experimental Protocols

This section outlines a standard procedure for the synthesis and spectroscopic characterization of **4-octyl-3-thiosemicarbazide**.

3.1. Synthesis of 4-Octyl-3-Thiosemicarbazide

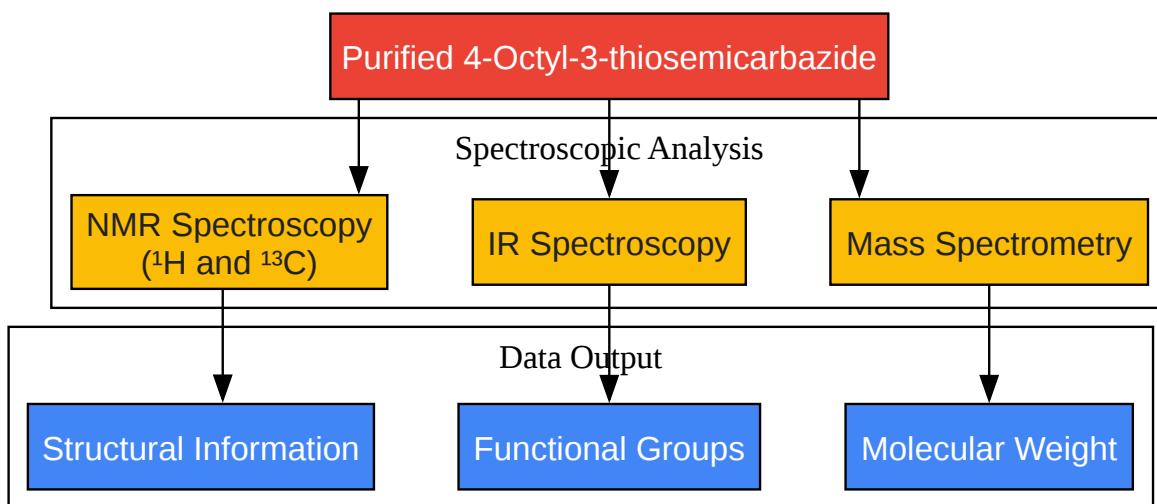
A common method for the synthesis of 4-alkyl-3-thiosemicarbazides involves the reaction of the corresponding alkyl isothiocyanate with hydrazine hydrate.

- Materials: Octyl isothiocyanate, hydrazine hydrate, ethanol.
- Procedure:
 - Dissolve octyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask.
 - Cool the flask in an ice bath.
 - Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
 - The formation of a white precipitate indicates the product.
 - Filter the solid product, wash with cold ethanol, and dry under vacuum.
 - Recrystallize from ethanol to obtain pure **4-octyl-3-thiosemicarbazide**.


3.2. Spectroscopic Characterization

- ¹H and ¹³C NMR Spectroscopy:
 - Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO- d_6).
 - Record the spectra on a 400 MHz NMR spectrometer.
 - Reference the chemical shifts to the residual solvent peak.

- IR Spectroscopy:
 - Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
 - Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.


Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for **4-octyl-3-thiosemicarbazide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-octyl-3-thiosemicarbazide**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic characterization workflow.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of **4-octyl-3-thiosemicarbazide**. Researchers can utilize this information to facilitate the identification and characterization of this compound in their studies. The provided protocols and predicted data offer a starting point for experimental work, enabling more efficient and targeted research in the field of drug discovery and development.

- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Spectroscopic Data of 4-Octyl-3-Thiosemicarbazide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302265#4-octyl-3-thiosemicarbazide-spectroscopic-data-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com